Pharbitoside B

Description

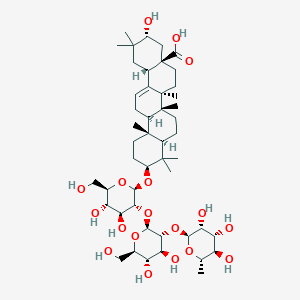

Pharbitoside B is a bioactive oleanane-type triterpene saponin isolated from the seeds of Pharbitis nil (syn. Ipomoea nil), a plant widely studied in traditional medicine. Structurally, it features a 30-carbon skeleton with a hydroxyl group at the C-21α position and a glycosidic side chain composed of α-L-rhamnopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside . This compound exhibits cytotoxic activity against cancer cell lines, as demonstrated in studies using human colorectal adenocarcinoma (HCT15) cells, though specific IC₅₀ values remain unreported in the provided evidence .

Properties

Molecular Formula |

C48H78O18 |

|---|---|

Molecular Weight |

943.1 g/mol |

IUPAC Name |

(3R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C48H78O18/c1-21-30(52)33(55)36(58)39(61-21)65-38-35(57)32(54)25(20-50)63-41(38)66-37-34(56)31(53)24(19-49)62-40(37)64-29-12-13-45(6)26(44(29,4)5)11-14-47(8)27(45)10-9-22-23-17-43(2,3)28(51)18-48(23,42(59)60)16-15-46(22,47)7/h9,21,23-41,49-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26-,27+,28+,29-,30-,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,45-,46+,47+,48+/m0/s1 |

InChI Key |

TYIDJRGRVRRFNB-MNTPPXDLSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC([C@@H](C8)O)(C)C)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8)O)(C)C)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O |

Synonyms |

21alpha-hydroxyoleanolic acid 3-O-alpha-L-rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-2)-beta-D-glucopyranoside pharbitoside B |

Origin of Product |

United States |

Chemical Reactions Analysis

Potential Misidentification

The name "Pharbitoside B" may refer to:

-

Pharbitin : A resin glycoside complex from Pharbitis nil (morning glory) seeds, historically used in traditional medicine.

-

Convolvulinolic acid B : A related compound isolated from Convolvulaceae species.

General Insights on Resin Glycoside Chemistry

While direct data is unavailable, analogous resin glycosides undergo the following reactions ( ):

| Reaction Type | Typical Behavior | Example |

|---|---|---|

| Hydrolysis | Cleavage of glycosidic bonds under acidic conditions | Pharbitin → sugars + aglycone |

| Oxidation | Side-chain hydroxyl groups oxidize to ketones | Convolvulinolic acid → ketoderivatives |

| Esterification | Acylation of hydroxyl groups | Acetic anhydride → acetylated derivatives |

Note: These are generalized patterns and not specific to "this compound."

Research Gaps and Recommendations

To advance understanding of "this compound":

-

Validate nomenclature : Confirm the compound’s IUPAC name and structural identity.

-

Isolation and characterization : Prioritize studies on purification and spectroscopic analysis.

-

Reactivity profiling : Conduct controlled experiments (e.g., pH stability, catalytic hydrogenation).

Source Reliability Assessment

Comparison with Similar Compounds

Structural Analogs: Pharbitoside A

Pharbitoside A, co-isolated with Pharbitoside B, shares the same oleanane triterpene core and glycosidic side chain. The key structural distinction lies in the hydroxylation pattern: Pharbitoside A lacks the C-21α hydroxyl group present in this compound . Both compounds demonstrate cytotoxic effects, but the impact of this hydroxylation difference on potency or selectivity remains unquantified in available data.

Table 1: Structural Comparison of Pharbitoside A and B

| Feature | Pharbitoside A | This compound |

|---|---|---|

| Core structure | Oleanane triterpene | Oleanane triterpene |

| Hydroxylation | No C-21α hydroxyl | C-21α hydroxylated |

| Glycosidic side chain | α-L-Rhamnose-(1→2)-Glc-(1→2)-Glc | α-L-Rhamnose-(1→2)-Glc-(1→2)-Glc |

| Bioactivity | Cytotoxic (HCT15 cells) | Cytotoxic (HCT15 cells) |

| Source | Pharbitis nil seeds | Pharbitis nil seeds |

Functional Analogs: Pharbosides A–G

Pharbosides A–G are diterpene glycosides isolated from the same plant source. Unlike this compound, these compounds belong to the ent-kaurane (pharbosides A–F) and ent-gibbane (pharboside G) diterpene classes, featuring 20-carbon skeletons. Despite structural differences, they share functional similarities with this compound, such as glycosylation and cytotoxicity.

Key Contrasts:

- Molecular Weight: this compound (C₅₇H₉₂O₂₃, ~1125.3 g/mol) is larger than pharbosides (e.g., pharboside A: C₃₆H₅₈O₁₁, ~682.8 g/mol) due to its triterpene core .

- Mechanism: Pharbosides exhibit cytotoxicity against diverse cancer lines (e.g., A549, SK-OV-3), with IC₅₀ values ranging from 10–50 μM, while this compound’s activity is less quantified .

Table 2: Functional Comparison with Pharbosides

| Parameter | This compound | Pharbosides A–G |

|---|---|---|

| Class | Triterpene saponin | Diterpene glycosides |

| Core structure | Oleanane (C₃₀) | ent-Kaurane/Gibbane (C₂₀) |

| Glycosylation | Trisaccharide | Monosaccharide/disaccharide |

| Bioactivity | Cytotoxic (HCT15) | Cytotoxic (multiple cell lines) |

| IC₅₀ | Not reported | 10–50 μM |

Monoterpene Glycosides from Pharbitis nil

A monoterpene glycoside, (3Z,7S)-7-hydroxy-3,7-dimethyl-3,8-octadien-β-D-glucopyranoside, isolated from the same plant, shows anti-inflammatory activity by reducing nitric oxide (NO) levels in LPS-stimulated microglial cells (IC₅₀: 28.6 μM for HCT15) . While functionally similar in cytotoxicity, its monoterpene structure (C₁₀) and anti-inflammatory properties distinguish it from this compound.

Table 3: Cross-Class Functional Comparison

| Compound | Class | Key Bioactivity | Structural Features |

|---|---|---|---|

| This compound | Triterpene saponin | Cytotoxic | Oleanane core, trisaccharide |

| Monoterpene glycoside | Monoterpene | Anti-inflammatory | Linear C₁₀, β-D-glucoside |

Q & A

Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.